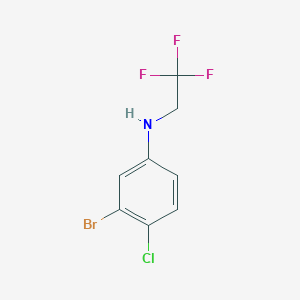

3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline

Descripción

BenchChem offers high-quality 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C8H6BrClF3N |

|---|---|

Peso molecular |

288.49 g/mol |

Nombre IUPAC |

3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C8H6BrClF3N/c9-6-3-5(1-2-7(6)10)14-4-8(11,12)13/h1-3,14H,4H2 |

Clave InChI |

MKUGHVZRYBHOGN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1NCC(F)(F)F)Br)Cl |

Origen del producto |

United States |

An In-depth Technical Guide to 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline

Introduction

3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is a halogenated and trifluoroethylated aniline derivative of significant interest to researchers and professionals in drug discovery and materials science. The strategic incorporation of bromine, chlorine, and a trifluoroethyl group onto the aniline scaffold imparts unique electronic and lipophilic properties, making it a valuable intermediate for the synthesis of novel bioactive molecules and functional materials.

The presence of the trifluoroethyl group can enhance metabolic stability, binding affinity, and cell permeability of parent compounds.[1] The bromo and chloro substituents provide versatile handles for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, expected reactivity, and analytical characterization of this compound, grounded in established chemical principles and data from related molecules.

Physicochemical Properties

The key physicochemical properties of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 1541953-01-8 | [3] |

| Molecular Formula | C₈H₆BrClF₃N | [3] |

| Molecular Weight | 288.49 g/mol | [3] |

| Appearance | Expected to be a solid | Inferred from related anilines |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and sparingly soluble in water | General knowledge of halogenated anilines |

| InChI | 1S/C8H6BrClF3N/c9-6-3-5(1-2-7(6)10)14-4-8(11,12,13)/h1-3,14H,4H2 | [3] |

| InChIKey | MKUGHVZRYBHOGN-UHFFFAOYSA-N | [3] |

Synthesis of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline: A Proposed Experimental Protocol

Step 1: Synthesis of 3-bromo-4-chloroaniline

The synthesis of the key intermediate, 3-bromo-4-chloroaniline, can be achieved via the bromination of p-chloronitrobenzene followed by reduction of the nitro group.[4]

Protocol:

-

Bromination: Dissolve p-chloronitrobenzene in a suitable solvent such as a sulfuric acid aqueous solution.

-

Slowly add a brominating agent, for example, bromine or potassium bromate, to the solution while maintaining a controlled temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and extract the product with a suitable organic solvent.

-

Reduction: The resulting 3-bromo-4-chloronitrobenzene can be reduced to the corresponding aniline using standard reduction methods, such as iron powder in the presence of an acid (e.g., HCl) or catalytic hydrogenation.

-

Purification: The crude 3-bromo-4-chloroaniline can be purified by recrystallization or column chromatography on silica gel.

Step 2: N-Trifluoroethylation of 3-bromo-4-chloroaniline

The N-trifluoroethylation of anilines can be accomplished through various methods, including reactions with trifluoroethylating agents. A robust method involves the use of a hypervalent iodine reagent in the presence of a suitable base.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromo-4-chloroaniline (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile.

-

Add a suitable base, such as triethylamine or diisopropylethylamine (2.0 equivalents).

-

To this solution, add a trifluoroethylating agent, for example, 2,2,2-trifluoroethyl trifluoromethanesulfonate or a similar hypervalent iodine-based reagent (1.2 equivalents), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting aniline is consumed.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Expected Reactivity

The reactivity of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is governed by the interplay of its functional groups: the aniline nitrogen, the trifluoroethyl group, and the halogenated aromatic ring.

-

Aniline Nitrogen: The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. However, the electron-withdrawing nature of the trifluoroethyl group and the halogenated phenyl ring will decrease its basicity and nucleophilicity compared to unsubstituted aniline. It can still undergo reactions such as acylation and alkylation under appropriate conditions.

-

Aromatic Ring: The aromatic ring is substituted with two deactivating, ortho-para directing halogen atoms (bromo and chloro) and an activating, ortho-para directing N-trifluoroethylamino group. The combined electronic effects will influence its susceptibility to electrophilic aromatic substitution. The positions ortho and para to the amino group are activated, but steric hindrance from the adjacent substituents will play a significant role in directing incoming electrophiles.

-

Halogen Atoms: The bromine and chlorine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). Generally, the C-Br bond is more reactive than the C-Cl bond in such transformations, allowing for selective functionalization at the bromine-substituted position under carefully controlled conditions.[2]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline. The following table summarizes the expected spectral data based on the analysis of structurally similar compounds.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (δ 6.5-7.5 ppm). The methylene protons of the trifluoroethyl group will likely appear as a quartet coupled to the fluorine atoms and potentially coupled to the N-H proton. The N-H proton will appear as a broad singlet or a triplet, depending on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons will appear in the region of δ 110-150 ppm. The carbon of the trifluoroethyl group attached to the nitrogen will be observed, and the trifluoromethyl carbon will show a characteristic quartet due to coupling with the three fluorine atoms. |

| ¹⁹F NMR | A singlet or a triplet (if coupled to the methylene protons) corresponding to the -CF₃ group is expected. |

| FT-IR | Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C aromatic stretching (around 1500-1600 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹) are anticipated. |

| Mass Spectrometry (EI) | The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1 due to the presence of one chlorine atom. A further isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) will also be observed in the molecular ion cluster. Fragmentation may involve the loss of the trifluoroethyl group, halogen atoms, and other characteristic fragments. |

Analytical Workflow Decision Diagram

Caption: Decision workflow for analytical characterization.

Conclusion

3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline represents a synthetically versatile building block with significant potential in the development of new chemical entities. Its unique combination of functional groups offers multiple avenues for chemical modification, making it a valuable tool for medicinal chemists and material scientists. The proposed synthetic route provides a practical approach to its preparation, and the expected analytical data serves as a guide for its characterization. Further research into the reactivity and applications of this compound is warranted to fully explore its potential.

References

-

PMC. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. [Link]

Sources

An In-Depth Technical Guide to 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline, with the CAS number 1541953-01-8, is a halogenated aromatic amine of significant interest in the field of medicinal chemistry and drug discovery. Its molecular structure, featuring a bromo, a chloro, and a trifluoroethyl group, offers a unique combination of physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. The presence of multiple halogen atoms can enhance metabolic stability, lipophilicity, and binding affinity of a drug molecule, while the aniline scaffold is a common feature in many biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, aimed at researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is presented in the table below.

| Property | Value | Source |

| CAS Number | 1541953-01-8 | |

| Molecular Formula | C₈H₆BrClF₃N | |

| Molecular Weight | 288.49 g/mol | |

| InChI Key | MKUGHVZRYBHOGN-UHFFFAOYSA-N |

Molecular Structure

The structure of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is depicted below.

Sources

An In-depth Technical Guide to 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline: A Key Building Block for Pharmaceutical Innovation

This guide provides a comprehensive technical overview of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline, a halogenated and trifluoroethylated aniline derivative of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural features make it a valuable building block in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated and Halogenated Scaffolds

The incorporation of fluorine and other halogens into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl group (-CF3) can improve metabolic stability, lipophilicity, and binding affinity. Similarly, the presence of bromine and chlorine atoms on the aromatic ring provides reactive handles for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries.

3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline combines these desirable features, making it a promising intermediate for the development of new pharmaceuticals. This guide will delve into its structure, synthesis, and analytical characterization, providing a foundation for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline | - |

| CAS Number | 1541953-01-8 | [1] |

| Molecular Formula | C₈H₆BrClF₃N | [1] |

| Molecular Weight | 288.49 g/mol | [1] |

| InChI Key | MKUGHVZRYBHOGN-UHFFFAOYSA-N | [1] |

Structural Diagram:

Caption: Chemical structure of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline.

Synthesis and Purification

Step 1: Synthesis of 3-bromo-4-chloroaniline

The synthesis of the aniline precursor can be achieved through the bromination of p-chloronitrobenzene followed by reduction of the nitro group. A general procedure for the bromination of a similar substrate involves dissolving p-chloronitrobenzene in a sulfuric acid aqueous solution and slowly adding a bromine reagent.[2]

Experimental Protocol (Proposed):

-

Bromination: To a stirred solution of p-chloronitrobenzene in a suitable solvent (e.g., a mixture of sulfuric acid and water), slowly add a brominating agent (e.g., bromine or N-bromosuccinimide) at a controlled temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by pouring the mixture into ice water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a basic solution (e.g., sodium bicarbonate) and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-bromo-4-chloronitrobenzene can be purified by recrystallization or column chromatography.

-

Reduction: Reduce the nitro group of 3-bromo-4-chloronitrobenzene to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C).

-

Final Purification: After work-up, purify the resulting 3-bromo-4-chloroaniline by column chromatography or recrystallization to obtain the desired precursor.

Step 2: N-Trifluoroethylation of 3-bromo-4-chloroaniline

The introduction of the 2,2,2-trifluoroethyl group onto the aniline nitrogen can be accomplished through nucleophilic substitution using a suitable trifluoroethylating agent.

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromo-4-chloroaniline and a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagent: To this mixture, add a trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or 2,2,2-trifluoroethyl triflate, dropwise at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product, 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline, can be purified by column chromatography on silica gel.

Caption: Proposed two-step synthesis workflow.

Analytical Characterization

As experimental spectroscopic data for 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is not widely published, this section provides predicted data and an interpretation based on the analysis of structurally similar compounds. This information is crucial for the identification and quality control of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons: The three protons on the aromatic ring are expected to appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton between the bromine and chlorine atoms will likely be the most deshielded. The coupling patterns (doublets and doublet of doublets) will be characteristic of the substitution pattern.

-

-NH Proton: A broad singlet or triplet is expected for the amine proton, with its chemical shift being solvent-dependent.

-

-CH₂-CF₃ Protons: The methylene protons adjacent to the nitrogen and the trifluoromethyl group will likely appear as a quartet due to coupling with the three fluorine atoms.

¹³C NMR (Predicted):

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the halogens will be significantly influenced by their electronegativity. The carbon bearing the bromine atom will likely appear at a higher field compared to the one with the chlorine atom.

-

-CH₂-CF₃ Carbons: The methylene carbon will appear as a quartet due to one-bond coupling with the fluorine atoms, and the trifluoromethyl carbon will also be a quartet due to the same coupling.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3300-3500 (secondary amine) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-N Stretch | 1250-1350 |

| C-F Stretch | 1000-1400 (strong, multiple bands) |

| C-Cl Stretch | 600-800 |

| C-Br Stretch | 500-600 |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight (288.49). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak.

-

Fragmentation: Common fragmentation pathways for anilines include the loss of the alkyl group attached to the nitrogen. In this case, cleavage of the C-N bond could lead to the formation of characteristic fragment ions. The loss of halogen atoms is also a possible fragmentation pathway.

Sources

Whitepaper: Strategic Synthesis and N-Trifluoroethylation of 3-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline

Executive Summary & Pharmacological Relevance

The incorporation of fluorinated moieties into aromatic scaffolds is a cornerstone of modern medicinal chemistry, designed to enhance lipophilicity, metabolic stability, and target binding affinity. The compound 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline represents a highly functionalized building block. Its core, 3-bromo-4-chloroaniline, is a critical intermediate in the synthesis of Hedgehog pathway inhibitors such as Vismodegib[1][2]. By appending an N-(2,2,2-trifluoroethyl) group, the aniline nitrogen's basicity is modulated, and its oxidative liability is reduced.

This technical guide provides an in-depth analysis of the synthetic route to this compound, focusing on the causality behind regioselective scaffold construction and the mechanistic hurdles of N-trifluoroethylation.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is logically disconnected into two primary stages:

-

Scaffold Construction: The synthesis of the 3-bromo-4-chloroaniline core.

-

N-Alkylation: The challenging N-trifluoroethylation of the deactivated aniline.

Fig 1: Retrosynthetic analysis of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline.

The Regioselectivity Causality

A common pitfall in designing this route is attempting to brominate 4-chloroaniline directly. Because the amino group (-NH₂) is strongly activating and ortho/para-directing, direct bromination of 4-chloroaniline yields 2-bromo-4-chloroaniline.

To achieve the correct regiochemistry, the synthesis must begin with 1-chloro-4-nitrobenzene (p-chloronitrobenzene)[3]. The nitro group (-NO₂) is strongly deactivating and meta-directing, while the chloro group is mildly deactivating but ortho/para-directing. Both substituents synergistically direct incoming electrophiles to the 3-position. Subsequent reduction of the nitro group yields the required 3-bromo-4-chloroaniline[3].

Stage II: Overcoming N-Trifluoroethylation Hurdles

Standard N-alkylation using 2,2,2-trifluoroethyl chloride or bromide is notoriously ineffective. The strong electron-withdrawing inductive effect (-I) of the trifluoromethyl (-CF₃) group severely destabilizes the transition state of an Sₙ2 reaction at the adjacent methylene carbon. To overcome this, two field-proven methodologies are employed:

-

The Super-Leaving Group Approach: Utilizing 2,2,2-trifluoroethyl trifluoromethanesulfonate (Triflate). The exceptional leaving group ability of the triflate anion compensates for the deactivated electrophilic center[4].

-

The Carbene Insertion Approach: Utilizing an iron porphyrin catalyst with 2,2,2-trifluoroethylamine hydrochloride. This modern, green methodology generates trifluorodiazoethane in situ, which undergoes transition-metal-catalyzed N–H insertion, bypassing Sₙ2 constraints entirely[5][6].

Comparative Data of N-Alkylation Strategies

| Parameter | Method A: Triflate Alkylation | Method B: Iron Porphyrin Catalysis |

| Reagent | 2,2,2-Trifluoroethyl triflate | 2,2,2-Trifluoroethylamine HCl |

| Mechanism | Sₙ2 Substitution | Metallocarbene N–H Insertion |

| Reaction Conditions | Toluene/DMF, Base, 120 °C[4] | Aqueous solution, FeTPPCl, RT[5] |

| Safety Profile | Triflate is highly reactive/corrosive | Generates transient diazo intermediates |

| Scalability | Excellent for early-stage R&D | High (avoids inert atmosphere)[6] |

| Yield (Typical) | 70 - 85% | 80 - 90% |

Experimental Workflows & Protocols

Fig 2: Step-by-step synthetic workflow from 1-chloro-4-nitrobenzene to the final target.

Protocol 1: Synthesis of 3-Bromo-4-chloroaniline

Self-Validating Step: The disappearance of the nitro-aromatic peak in IR (~1530 cm⁻¹) and the appearance of primary amine N-H stretches (~3300-3400 cm⁻¹) confirm successful reduction.

-

Bromination: Dissolve 1-chloro-4-nitrobenzene (1.0 eq) in a concentrated aqueous sulfuric acid solution. Slowly add potassium bromate (KBrO₃) or elemental bromine (1.1 eq) while maintaining the temperature below 40 °C to prevent over-bromination[3].

-

Isolation: Pour the mixture over crushed ice. Filter the resulting 3-bromo-4-chloronitrobenzene precipitate and wash with cold water.

-

Reduction: Suspend the intermediate in ethanol. Add iron powder (5.0 eq) and a catalytic amount of concentrated HCl. Reflux for 2-4 hours until TLC indicates full consumption of the starting material.

-

Workup: Neutralize with 25% ammonium hydroxide, filter through a Celite pad to remove iron salts, and extract the aqueous phase with ethyl acetate. Dry over Na₂SO₄ and concentrate under reduced pressure to yield 3-bromo-4-chloroaniline[3].

Protocol 2: N-Trifluoroethylation (Triflate Method)

Self-Validating Step: ¹⁹F NMR will show a distinct triplet (or broad singlet depending on exchange) around -71 to -73 ppm, confirming the incorporation of the CF₃ group.

-

Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 3-bromo-4-chloroaniline (1.0 eq) in a dry Toluene/DMF mixture (4:1 ratio).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine (2.0 eq) to act as an acid scavenger.

-

Alkylation: Cool the mixture to 0 °C. Dropwise, add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq)[4].

-

Heating: Gradually warm the reaction to room temperature, then heat to 110-120 °C for 12-18 hours. The deactivated nature of the halogenated aniline necessitates thermal driving.

-

Purification: Quench with water, extract with ethyl acetate, and wash the organic layer extensively with brine to remove DMF. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline.

Alternative Protocol: Iron Porphyrin-Catalyzed N-H Insertion

This method is highly recommended for its avoidance of corrosive triflates and its operational simplicity in aqueous media[5][6].

-

Catalyst Setup: In a reaction vial, combine 3-bromo-4-chloroaniline (1.0 eq), 2,2,2-trifluoroethylamine hydrochloride (1.5 eq), and a catalytic amount of Iron(III) tetraphenylporphyrin chloride (FeTPPCl, 2-5 mol%)[5].

-

Reaction: Add an aqueous solution of sodium nitrite (NaNO₂, 1.5 eq) and a mild buffer. The NaNO₂ reacts with the amine hydrochloride to generate trifluorodiazoethane in situ.

-

Insertion: Stir the mixture at room temperature. The FeTPP catalyst decomposes the diazo compound into a metallocarbene, which rapidly inserts into the N-H bond of the aniline[6].

-

Isolation: Extract the aqueous mixture with dichloromethane, dry, and purify via flash chromatography.

Conclusion

The synthesis of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline requires a deep understanding of electronic effects on aromatic rings and aliphatic substitution trajectories. By strategically ordering the electrophilic aromatic substitution to leverage synergistic directing groups, and by bypassing the Sₙ2 limitations of fluorinated alkyl halides through triflate leaving groups or carbene insertions, researchers can reliably access this highly valuable pharmaceutical building block.

References

- Source: google.com (Google Patents)

-

The 18F‐labelled alkylating agent 2,2,2‐trifluoroethyl triflate: Synthesis and specific activity Source: semanticscholar.org URL:[Link]

-

Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution Source: rsc.org (RSC Publishing) URL:[Link]

-

Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution (PMC) Source: nih.gov (PubMed Central) URL:[Link]

Sources

- 1. 3-BROMO-4-CHLOROANILINE | 823-54-1 [chemicalbook.com]

- 2. EP3381900A1 - New synthetic path to pharmaceutically acceptable vismodegib - Google Patents [patents.google.com]

- 3. 3-BROMO-4-CHLOROANILINE synthesis - chemicalbook [chemicalbook.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation Guide: 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline

This technical guide offers an in-depth analysis of the spectroscopic characteristics of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline, a halogenated aromatic amine of significant interest in the fields of pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this document provides a robust, predictive framework based on the analysis of structurally similar compounds and fundamental spectroscopic principles. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals in the synthesis, identification, and characterization of this and related compounds.

Molecular Structure and Physicochemical Properties

3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline possesses a unique substitution pattern on the aniline ring, which, combined with the trifluoroethyl group on the amine, results in distinct electronic and steric properties. These features are critical in dictating its reactivity and spectroscopic behavior.

| Property | Predicted Value/Information | Source |

| CAS Number | 1541953-01-8 | |

| Molecular Formula | C₈H₆BrClF₃N | |

| Molecular Weight | 292.49 g/mol | Calculated |

| InChI Key | MKUGHVZRYBHOGN-UHFFFAOYSA-N |

digraph "3_bromo_4_chloro_N_2_2_2_trifluoroethyl_aniline" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; Cl [label="Cl", fontcolor="#34A853"]; N [label="N"]; H_N [label="H"]; C7 [label="C"]; H7_1 [label="H"]; H7_2 [label="H"]; C8 [label="C"]; F1 [label="F", fontcolor="#4285F4"]; F2 [label="F", fontcolor="#4285F4"]; F3 [label="F", fontcolor="#4285F4"]; H2[label="H"]; H5[label="H"]; H6[label="H"];

// Aromatic ring with substituents C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N; C3 -- Br; C4 -- Cl; C2 -- H2; C5 -- H5; C6 -- H6;

// Trifluoroethyl group N -- C7; N -- H_N; C7 -- C8; C7 -- H7_1; C7 -- H7_2; C8 -- F1; C8 -- F2; C8 -- F3;

// Positioning using pos attribute (adjust coordinates as needed) C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; Br [pos="-2.4,-2.8!"]; Cl [pos="0,-4.2!"]; N [pos="0,1.4!"]; H_N [pos="-0.6, 2.0!"]; C7 [pos="1.4,2.1!"]; H7_1 [pos="1.2, 2.9!"]; H7_2 [pos="2.0, 1.7!"]; C8 [pos="2.6,2.8!"]; F1 [pos="2.4,4.0!"]; F2 [pos="3.8,2.4!"]; F3 [pos="3.2,3.2!"]; H2[pos="-2.2, -0.2!"]; H5[pos="2.2, -2.6!"]; H6[pos="2.2, -0.2!"]; }

Caption: Molecular structure of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The predicted NMR data for 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is based on established principles and data from analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton, and the methylene protons of the trifluoroethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.3 | d | 1H | H-2 | The proton at position 2 is ortho to the electron-withdrawing bromine atom and will be a doublet due to coupling with H-6. |

| ~7.0 | d | 1H | H-6 | The proton at position 6 is ortho to the NH group and will be a doublet due to coupling with H-2. |

| ~6.8 | s | 1H | H-5 | The proton at position 5 is a singlet due to the adjacent bromine and chlorine substituents. |

| ~4.0 | q | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing CF₃ group and the nitrogen atom, leading to a downfield shift. The signal will be a quartet due to coupling with the three fluorine atoms. |

| ~3.8 | t | 1H | -NH- | The amine proton will likely appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift can be variable and may broaden with temperature or solvent exchange. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | C-1 | The carbon attached to the nitrogen atom will be deshielded. |

| ~133 | C-4 | The carbon bearing the chlorine atom will be downfield. |

| ~131 | C-2 | The carbon atom ortho to the bromine will be deshielded. |

| ~125 (q) | -CF₃ | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. |

| ~120 | C-6 | Aromatic carbon. |

| ~118 | C-5 | Aromatic carbon. |

| ~115 | C-3 | The carbon attached to the bromine atom. |

| ~45 (q) | -CH₂- | The methylene carbon will be a quartet due to coupling with the three fluorine atoms. |

Predicted ¹⁹F NMR Spectrum

Fluorine-19 NMR is highly sensitive to the local electronic environment.[2][3]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -74 | t | -CF₃ | The trifluoromethyl group will appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift is influenced by the electronic environment of the molecule.[4] |

Experimental Protocol: NMR Spectroscopy[2]

Caption: A standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[5] For solid samples, the potassium bromide (KBr) pellet technique is a common method.[6]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3300 | N-H stretch | Secondary amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (CH₂) |

| 1620-1580 | C=C stretch | Aromatic ring |

| 1520-1480 | C=C stretch | Aromatic ring |

| 1350-1250 | C-N stretch | Aromatic amine |

| 1300-1100 | C-F stretch | Trifluoromethyl group |

| 800-700 | C-Cl stretch | Aryl chloride |

| 700-600 | C-Br stretch | Aryl bromide |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)[7]

-

Sample Preparation: Thoroughly grind 1-2 mg of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar to create a fine, homogeneous powder.

-

Pellet Formation: Transfer a portion of the powder into a pellet-forming die. Apply pressure using a hydraulic press to form a transparent or translucent pellet. Using a vacuum to remove entrapped air can improve pellet quality.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural elucidation.[1]

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic cluster of molecular ion peaks due to the isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). The most abundant peaks in the molecular ion region will be at m/z 291, 293, and 295.

-

Major Fragmentation Pathways: Under electron ionization, the molecule is expected to fragment in a predictable manner. Key fragment ions would likely arise from:

-

Loss of a bromine radical ([M-Br]⁺).

-

Loss of a chlorine radical ([M-Cl]⁺).

-

Alpha-cleavage with loss of the trifluoromethyl group ([M-CF₃]⁺).

-

Cleavage of the C-C bond in the ethyl group.

-

Caption: Predicted primary fragmentation pathways for 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline in EI-MS.

Experimental Protocol: Mass Spectrometry[2]

-

Sample Introduction: For a volatile compound like this, direct insertion probe or gas chromatography (GC-MS) would be suitable.

-

Ionization: Electron ionization (EI) at a standard energy of 70 eV. For softer ionization to confirm the molecular ion, electrospray ionization (ESI) could be used with a suitable solvent system.[1]

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline. By leveraging data from analogous structures and fundamental principles, this document offers a solid foundation for the identification and characterization of this compound. The provided experimental protocols serve as a practical guide for researchers to obtain high-quality spectroscopic data. As with any predictive analysis, experimental verification is paramount, and this guide is intended to facilitate and inform that process.

References

- A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Derivatives - Benchchem.

- 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline - Sigma-Aldrich.

- Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal– A Non Linear.

- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.

- An In-depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4-fluoroaniline - Benchchem.

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC. Available at: [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline

Abstract

This technical guide provides a comprehensive analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the compound 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline (CAS No: 1541953-01-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, offering detailed predictions of chemical shifts, coupling constants, and signal multiplicities. The guide explains the causal relationships between the molecular structure and its spectral features, grounded in established NMR principles. Furthermore, a validated, step-by-step experimental protocol for the acquisition of a high-resolution spectrum is provided, ensuring reproducibility and scientific rigor.

Molecular Structure and Proton Environments

The structural elucidation of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is critically dependent on understanding the distinct electronic environments of its constituent protons. The molecule comprises a di-substituted aromatic ring and an N-linked trifluoroethyl side chain. These features give rise to five unique proton signals in the ¹H NMR spectrum, which are categorized into two regions: the aromatic region and the aliphatic region.

The specific arrangement of the bromine and chlorine atoms on the aniline ring, along with the electron-donating nature of the amine group, dictates the chemical shifts and coupling patterns of the three aromatic protons[1]. Similarly, the protons of the ethyl group are significantly influenced by the adjacent nitrogen atom and the three highly electronegative fluorine atoms.

Figure 1: Molecular structure illustrating the five unique proton environments.

Predicted ¹H NMR Spectral Analysis

The prediction of the ¹H NMR spectrum is based on established principles of substituent effects, spin-spin coupling, and data from analogous structures.

The Aromatic Region (δ 6.5 - 7.5 ppm)

The aromatic region will feature signals from the three protons on the substituted benzene ring. The interplay between the electron-donating amino group (-NHR) and the electron-withdrawing halogens (-Br, -Cl) creates a complex but predictable pattern.

-

Proton H-6 (ortho to -NHR, ortho to -Br): This proton is expected to appear as a doublet of doublets (dd) . It experiences a large ortho-coupling (³J) with H-5, typically in the range of 6-10 Hz, and a smaller meta-coupling (⁴J) with H-2, around 2-3 Hz[2][3]. Its chemical shift will be influenced by the shielding effect of the amino group and the deshielding effect of the ortho-bromine atom.

-

Proton H-5 (meta to -NHR, ortho to -Cl): This proton signal is predicted to be a doublet (d) , arising from its ortho-coupling with H-6 (³J ≈ 6-10 Hz)[3]. It will be the most downfield of the aromatic protons due to the additive deshielding effects of the ortho-chlorine and para-bromine substituents.

-

Proton H-2 (ortho to -NHR, meta to -Br): This proton should appear as a doublet (d) due to the small meta-coupling with H-6 (⁴J ≈ 2-3 Hz)[4]. The strong shielding effect from the adjacent amino group will likely cause this signal to be the most upfield in the aromatic region[1][5][6].

The Aliphatic Region (δ 3.5 - 5.0 ppm)

This region contains the signals from the N-H proton and the methylene (-CH₂-) protons of the trifluoroethyl group.

-

Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent. Their signal is expected to be a quartet (q) due to coupling with the three adjacent fluorine atoms (³JHF). The typical magnitude for this three-bond H-F coupling is between 5 and 10 Hz[7][8]. The chemical shift will be significantly downfield (estimated around δ 3.9-4.2 ppm) due to the strong electron-withdrawing nature of both the adjacent nitrogen and the CF₃ group[9]. This signal may exhibit further splitting into a triplet if coupling to the N-H proton is observed, resulting in a complex quartet of triplets.

-

Amine Proton (-NH-): The chemical shift of the N-H proton is highly variable and depends on factors such as solvent, concentration, and temperature[10]. It is often observed as a broad singlet (br s) due to rapid chemical exchange and quadrupolar relaxation from the nitrogen atom. In some cases, it may appear as a triplet due to coupling with the adjacent -CH₂- group (³JHH). A deuterium exchange experiment (shaking the sample with D₂O) would confirm its assignment, as the N-H signal would disappear[10].

Summary of Predicted Spectral Data

The following table consolidates the predicted parameters for the ¹H NMR spectrum of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline, recorded in CDCl₃.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-5 | ~ 7.3 - 7.5 | d | 1H | ³J(H5-H6) ≈ 8.5 |

| H-2 | ~ 6.8 - 7.0 | d | 1H | ⁴J(H2-H6) ≈ 2.5 |

| H-6 | ~ 6.6 - 6.8 | dd | 1H | ³J(H6-H5) ≈ 8.5, ⁴J(H6-H2) ≈ 2.5 |

| -NH- | ~ 4.0 - 5.0 (variable) | br s or t | 1H | ³J(NH-CH₂) ≈ 5.0 (if observed) |

| -CH₂- | ~ 3.9 - 4.2 | q | 2H | ³J(H-F) ≈ 8.5 |

Experimental Protocol for ¹H NMR Acquisition

This protocol outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum. Adherence to these steps ensures the validity and reproducibility of the results.

Workflow for NMR Sample Preparation and Analysis

Figure 2: Standard workflow for ¹H NMR spectrum acquisition.

Sample Preparation

-

Weighing: Accurately weigh 15-25 mg of solid 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline.

-

Dissolution: Transfer the solid into a clean, dry 5 mm NMR tube. Using a pipette, add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Homogenization: Securely cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. If dissolution is slow, the sample may be sonicated for 1-2 minutes.

Spectrometer Parameters

A standard set of parameters for a 400 MHz spectrometer is provided below. These may be adjusted by the operator for optimization.

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃[11]

-

Temperature: 298 K (25 °C)

-

Pulse Program: Standard single-pulse (e.g., Bruker 'zg30')

-

Number of Scans: 16 to 64 (to achieve adequate signal-to-noise)

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time (aq): ~4.0 s

-

Spectral Width (sw): -2 to 12 ppm

-

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm or residual CHCl₃ at δ 7.26 ppm.

Conclusion

The ¹H NMR spectrum of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline presents a distinct set of signals that are highly informative for its structural verification. The aromatic region is characterized by a doublet, a doublet of doublets, and another doublet, whose coupling constants are key to assigning the specific proton positions. The aliphatic region is dominated by a quartet from the methylene protons, a hallmark of the trifluoroethyl group. This guide provides a robust predictive framework and a practical experimental protocol, serving as a valuable resource for scientists engaged in the synthesis and characterization of this and structurally related compounds.

References

-

Aromatic Proton Coupling Constants. (n.d.). Scribd. Retrieved March 11, 2026, from [Link]

-

ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. ACD/Labs. Retrieved March 11, 2026, from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved March 11, 2026, from [Link]

-

ResearchGate. (n.d.). The ¹H NMR chemical shift values (d ppm) of aniline and... ResearchGate. Retrieved March 11, 2026, from [Link]

-

Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved March 11, 2026, from [Link]

-

Oregon State University. (n.d.). Analyzing Coupling Constants. Oregon State University. Retrieved March 11, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). ¹H NMR Coupling Constants. Organic Chemistry Data. Retrieved March 11, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-Madison. Retrieved March 11, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry. Retrieved March 11, 2026, from [Link]

-

Chemistry Connected. (n.d.). NMR shifts ¹H -general. Chemistry Connected. Retrieved March 11, 2026, from [Link]

-

Royal Society of Chemistry. (2023, November 15). The pitfalls of using JHF spin–spin coupling constants to infer hydrogen bond formation in organofluorine compounds. RSC Publishing. Retrieved March 11, 2026, from [Link]

-

Fluorine Coupling Constants. (n.d.). Source not specified. Retrieved March 11, 2026, from [Link]

-

¹⁹Fluorine NMR. (n.d.). University of Ottawa. Retrieved March 11, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry. Retrieved March 11, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved March 11, 2026, from [Link]

-

PubChemLite. (n.d.). 3-bromo-n-(2,2,2-trifluoroethyl)aniline. PubChemLite. Retrieved March 11, 2026, from [Link]

-

SpectraBase. (n.d.). 2,2,2-Trifluoroethanol. SpectraBase. Retrieved March 11, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). ¹H NMR: Intermediate Level, Spectrum 19. UCLA Chemistry and Biochemistry. Retrieved March 11, 2026, from [Link]

-

Chemspace. (n.d.). 3-bromo-4-chloro-5-(trifluoromethyl)aniline. Chemspace. Retrieved March 11, 2026, from [Link]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy. ACS Division of Organic Chemistry. Retrieved March 11, 2026, from [Link]

-

ChemRxiv. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved March 11, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. ResearchGate. Retrieved March 11, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). ¹H NMR spectrum of 1-bromo-2-chloroethane BrCH₂CH₂Cl. Doc Brown's Chemistry. Retrieved March 11, 2026, from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. hil18_sln.html [ursula.chem.yale.edu]

- 9. BIS(2,2,2-TRIFLUOROETHYL) ETHER(333-36-8) 1H NMR [m.chemicalbook.com]

- 10. chemistryconnected.com [chemistryconnected.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

13C NMR analysis of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline. As a polysubstituted aromatic compound, its structural verification presents a unique set of challenges and opportunities for spectroscopic analysis. This document outlines the theoretical principles underpinning the 13C NMR spectrum, a detailed prediction of chemical shifts based on empirical additivity rules, and robust, field-proven protocols for both standard and quantitative spectral acquisition. By explaining the causality behind experimental choices and predictive analysis, this guide serves as a practical resource for researchers engaged in the synthesis and characterization of complex organic molecules.

Introduction

3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is a halogenated and fluorinated aromatic amine. Molecules within this class are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of substituents on the aniline ring dictates the molecule's chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation is paramount.

13C NMR spectroscopy is an exceptionally powerful tool for this purpose, providing direct insight into the carbon skeleton of a molecule.[1] Unlike ¹H NMR, the greater chemical shift dispersion (typically 0-220 ppm) in 13C NMR often allows for the resolution of every unique carbon atom, even in complex structures.[2] This guide will deconstruct the analysis of the target molecule, moving from theoretical prediction to practical application.

Theoretical Principles: A Deeper Look

A successful interpretation of the 13C NMR spectrum requires an understanding of the key factors that influence carbon chemical shifts (δ). For this specific molecule, the interplay of hybridization, inductive effects, resonance effects, and spin-spin coupling is particularly instructive.

Fundamentals of 13C NMR Spectroscopy

The 13C nucleus possesses a spin of I=1/2, making it NMR active. However, its low natural abundance (~1.1%) and smaller gyromagnetic ratio compared to ¹H make 13C NMR an inherently less sensitive technique.[1] To overcome this, spectra are typically acquired over many scans. Standard 13C NMR spectra are acquired with broadband proton decoupling, which collapses all C-H coupling, resulting in a simplified spectrum where each unique carbon atom appears as a single line. The intensity of these signals is not reliably proportional to the number of carbons due to variable relaxation times and the Nuclear Overhauser Effect (NOE), with quaternary carbons often appearing as weaker signals.[3]

Substituent Effects on the Aromatic Ring

The chemical shifts of the six carbons in the benzene ring are heavily influenced by the electronic properties of the attached substituents: the N-(2,2,2-trifluoroethyl)amino group, bromine, and chlorine. These effects can be dissected into two primary components:

-

Inductive Effects: These are transmitted through sigma (σ) bonds and are related to the electronegativity of the substituent. Highly electronegative atoms like chlorine and the nitrogen of the amino group withdraw electron density from the directly attached (ipso) carbon, causing a downfield shift (deshielding).[4] This effect weakens with distance.

-

Resonance Effects: These are transmitted through the pi (π) system of the aromatic ring. The amino group is a powerful resonance electron-donating group (EDG) due to the lone pair on the nitrogen atom. This increases electron density at the ortho and para positions, causing a significant upfield shift (shielding) at these carbons.[5] Conversely, halogens are weakly deactivating via resonance.

The final chemical shift of each aromatic carbon is a net result of the combined inductive and resonance effects of all three substituents.

Influence of the N-(2,2,2-trifluoroethyl) Moiety

The side chain introduces two additional, distinct carbon environments. The presence of three highly electronegative fluorine atoms has a profound impact:

-

The -CF₃ carbon is directly attached to three fluorine atoms, causing extreme deshielding and a large downfield shift.

-

The -CH₂- carbon is adjacent to both the nitrogen and the trifluoromethyl group, both of which are electron-withdrawing, leading to a significant downfield shift compared to a typical alkyl carbon.[6]

Furthermore, the 19F nucleus also has a spin of I=1/2 and couples to the 13C nuclei. This spin-spin coupling is not removed by proton decoupling and results in characteristic splitting patterns:

-

The -CF₃ carbon signal will be split into a quartet by the three fluorine atoms (¹JCF).

-

The -CH₂ - carbon signal will also be split into a quartet (²JCF).[7]

Predicted 13C NMR Spectrum

While an experimental spectrum provides the definitive data, predicting the spectrum is a critical exercise in understanding the interplay of substituent effects. This is most commonly done using a set of empirical additivity parameters, where substituent chemical shift (SCS) values are added to the base chemical shift of benzene (δ ≈ 128.5 ppm).[8][9]

Methodology for Aromatic Carbon Prediction

The chemical shift (δ) for each aromatic carbon (C1-C6) is calculated using the following formula:

δ_C = 128.5 ppm + ΣΔδ_substituent

Where ΣΔδ is the sum of the increments for the amino (-NHR), bromo (-Br), and chloro (-Cl) groups based on their position (ipso, ortho, meta, para) relative to the carbon being calculated. The SCS values for -NHR are approximated using those for -NH₂.[8]

-

For C1 (ipso to -NHR): Δδ(ipso-NH₂) + Δδ(ortho-Br) + Δδ(para-Cl)

-

For C2: Δδ(ortho-NH₂) + Δδ(meta-Br) + Δδ(meta-Cl)

-

For C3 (ipso to -Br): Δδ(meta-NH₂) + Δδ(ipso-Br) + Δδ(ortho-Cl)

-

For C4 (ipso to -Cl): Δδ(para-NH₂) + Δδ(ortho-Br) + Δδ(ipso-Cl)

-

For C5: Δδ(meta-NH₂) + Δδ(meta-Br) + Δδ(ortho-Cl)

-

For C6: Δδ(ortho-NH₂) + Δδ(para-Br) + Δδ(meta-Cl)

Predicted Chemical Shifts and Rationale

The following table summarizes the predicted chemical shifts for all eight unique carbons in 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline.

| Carbon Atom | Predicted δ (ppm) | Expected Multiplicity | Rationale for Chemical Shift and Multiplicity |

| C1 | ~145.1 | Singlet | Ipso to the strong electron-donating -NHR group, resulting in a significant downfield shift.[8] |

| C2 | ~114.1 | Singlet (CH) | Ortho to the -NHR group; strong shielding from resonance donation dominates.[8] |

| C3 | ~123.1 | Singlet | Ipso to Bromine. The heavy atom effect of Br causes a relatively small downfield shift compared to Cl or F.[8] |

| C4 | ~123.9 | Singlet | Ipso to Chlorine. Deshielded by the inductive effect of Cl.[8] |

| C5 | ~130.9 | Singlet (CH) | Meta to -NHR and -Br, ortho to -Cl. The combined deshielding effects place it downfield.[8] |

| C6 | ~117.8 | Singlet (CH) | Ortho to -NHR (shielding) but para to -Br (deshielding). The resonance from the amino group is the dominant effect.[8] |

| -CH₂- | ~54.4 | Quartet (²JCF ≈ 32 Hz) | Strongly deshielded by adjacent nitrogen and the CF₃ group. Split into a quartet by the three fluorine atoms.[7] |

| -CF₃ | ~125.6 | Quartet (¹JCF ≈ 281 Hz) | Extremely deshielded by three fluorine atoms. Split into a quartet by the three fluorine atoms with a large coupling constant.[7] |

Note: These predicted values are estimates. Actual experimental values may vary depending on solvent and concentration.

Visualization of Electronic Effects

The following diagram illustrates the primary electronic contributions of the substituents that determine the chemical shifts of the aromatic carbons.

Caption: Dominant electronic effects influencing 13C chemical shifts.

Experimental Protocol for Spectrum Acquisition

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible 13C NMR data. Two protocols are provided: a standard method for qualitative analysis and a more rigorous method for quantitative measurements.

Protocol 1: Standard Proton-Decoupled 13C NMR

This workflow is designed for routine structural confirmation.

Caption: Workflow for Standard 13C NMR Acquisition.

Protocol 2: Quantitative 13C NMR

This method is employed when the relative integrals of the carbon signals are required, for instance, in determining isomeric ratios. The key is to suppress the NOE and ensure all carbons fully relax between pulses.

-

Sample Preparation: Prepare the sample as in Protocol 1. For molecules with very long relaxation times (especially quaternary carbons), consider adding a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) at a low concentration (~0.01 M).

-

Spectrometer Setup: Lock, tune, and shim the instrument.

-

Acquisition Parameters:

-

Pulse Sequence: Use an "inverse-gated decoupling" pulse program. This sequence turns on the proton decoupler only during the acquisition of the signal, not during the relaxation delay, thus suppressing the NOE.[10]

-

Flip Angle: Use a 90° pulse to ensure maximum signal generation per scan.

-

Relaxation Delay (d1): This is the most critical parameter. The delay must be at least 5 times the longest T₁ (spin-lattice relaxation time) of any carbon in the molecule. For quaternary carbons, T₁ values can be long, necessitating delays of 60 seconds or more.

-

-

Acquisition: Acquire a sufficient number of scans to obtain a high signal-to-noise ratio. Note that due to the long relaxation delay, these experiments take significantly longer than standard 13C NMR.

-

Processing: Process the data as described in Protocol 1. The resulting spectrum can be accurately integrated.

Data Interpretation and Validation

Once the spectrum is acquired, the primary task is to assign each signal to a specific carbon atom.

-

Initial Comparison: Compare the experimental chemical shifts to the predicted values in Table 1. The number of signals in the aromatic region (110-150 ppm) should correspond to the number of unique aromatic carbons (six in this case).

-

Identify the Side Chain: Look for the two characteristic quartets corresponding to the -CH₂- and -CF₃ carbons. The quartet with the larger coupling constant (~270-280 Hz) and a chemical shift around 125 ppm is the -CF₃ carbon.[7] The quartet with the smaller coupling constant (~30-35 Hz) and a shift around 55 ppm is the -CH₂- carbon.[7]

-

Confirm with Advanced Experiments: For unambiguous assignment, especially of the closely spaced aromatic signals, further experiments are invaluable:

-

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (C) are absent.[1] In this molecule, it would confirm C2, C5, and C6 as CH carbons and C1, C3, and C4 as quaternary carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon atom with its directly attached proton(s). It would provide definitive links for C2-H2, C5-H5, and C6-H6, assuming the ¹H spectrum is assigned.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons over two or three bonds, helping to piece together the full molecular structure and confirm the assignment of quaternary carbons.

-

Conclusion

The is a multi-faceted process that combines theoretical prediction with rigorous experimental technique. By systematically applying the principles of substituent additivity, analysts can generate a reliable hypothesis for the expected spectrum. The characteristic quartet signals arising from C-F coupling provide definitive markers for the trifluoroethyl side chain. Final, unambiguous structural proof is best achieved by complementing the standard 1D 13C spectrum with advanced techniques like DEPT and 2D correlation spectroscopy. The protocols and predictive framework detailed in this guide provide a robust system for the successful characterization of this and other complex substituted aromatic compounds.

References

-

University of Regensburg. (n.d.). C NMR Spectroscopy. Retrieved from [Link]

-

Wasserman, D. et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. Available at: [Link]

-

University of Wisconsin. (n.d.). Additivity Parameters for 13C Chemical Shifts in Substituted Benzenes. Retrieved from [Link]

-

Wired Chemist. (n.d.). Additivity Parameters for 13C Chemical Shifts in Substituted Benzenes. Retrieved from [Link]

-

Adamowicz, L. & Sadlej, J. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Available at: [Link]

-

SpectraBase. (n.d.). N-Methyl-N-4-benzyl-4-chloroaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Sharma, V. et al. (2022). Supporting Information: A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(3,4-METHYLENEDIOXYBENZYLIDENE)-4'-CHLORO-ANILINE - Optional[13C NMR]. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

ResearchGate. (2014). Why is CF3 splitting observed in the 13C NMR?. Retrieved from [Link]

-

University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromoaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2,2-Trifluoro-N-[2-(4-nitro-phenyl)-ethyl]-acetamide - Optional[13C NMR]. Retrieved from [Link]

-

IIT Guwahati. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

-

ResearchGate. (2025). Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

-

University of Colorado. (n.d.). 13C-NMR. Retrieved from [Link]

-

University of Rochester. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

ResearchGate. (2025). Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

-

Doddrell, D. et al. (1976). 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

American Chemical Society. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]

-

Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. compoundchem.com [compoundchem.com]

- 7. researchgate.net [researchgate.net]

- 8. brocku.ca [brocku.ca]

- 9. mdpi.com [mdpi.com]

- 10. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared Spectrum of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline

This technical guide provides a comprehensive analysis and interpretation of the infrared (IR) spectrum of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for identifying the characteristic vibrational modes of this complex molecule. By understanding the spectral signatures of its constituent functional groups, this guide serves as an essential resource for the characterization and quality control of this compound.

Molecular Structure and Its Influence on Vibrational Spectroscopy

The infrared spectrum of a molecule is a unique fingerprint, dictated by the vibrational frequencies of its chemical bonds. The structure of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline, a secondary aromatic amine with halogen and trifluoroethyl substituents, presents a rich and complex spectral landscape. The key structural features that govern its IR spectrum are:

-

Secondary Aromatic Amine: The N-H bond and the C-N linkage to the aromatic ring.

-

Substituted Benzene Ring: The aromatic C-H and C=C bonds, with substitution patterns influencing out-of-plane bending vibrations.

-

Halogen Substituents: The C-Br and C-Cl bonds on the aromatic ring.

-

Trifluoroethyl Group: The C-F and C-C bonds of the ethyl side chain.

The following diagram illustrates the molecular structure of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline.

Caption: Molecular Structure of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline.

Predicted Infrared Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline based on the analysis of its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Secondary Aromatic Amine) | Stretching | 3350-3310[1] | Weak to Medium |

| Wagging | 910-665[1] | Strong, Broad | |

| Aromatic C-H | Stretching | 3100-3000[2][3][4][5] | Weak to Medium |

| Out-of-plane Bending | 900-675[6] | Strong | |

| Aromatic C=C | Ring Stretching | 1600-1585 and 1500-1400[4][6] | Medium |

| C-N (Aromatic Amine) | Stretching | 1335-1250[1][7] | Strong |

| C-F (Trifluoromethyl) | Stretching | ~1350-1100 | Very Strong |

| C-Br (Aryl Halide) | Stretching | 690-515[6] | Medium |

| C-Cl (Aryl Halide) | Stretching | 850-550[6] | Medium |

Detailed Spectral Interpretation

N-H Vibrations

As a secondary aromatic amine, the N-H stretching vibration is a key diagnostic peak. It is expected to appear as a single, relatively sharp band in the region of 3350-3310 cm⁻¹.[1] This band is typically weaker than the O-H stretching band of alcohols.[1] Another important vibration associated with the N-H group is the out-of-plane wagging, which gives rise to a strong and broad absorption in the 910-665 cm⁻¹ range.[1]

Aromatic Ring Vibrations

The presence of the benzene ring will be indicated by several characteristic absorptions. The C-H stretching vibrations of the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹.[2][3][4][5] The C=C in-ring stretching vibrations are expected to produce two medium-intensity bands in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[4][6]

The substitution pattern on the benzene ring (1,2,4-trisubstituted) will influence the out-of-plane C-H bending vibrations, which are typically strong and appear in the 900-675 cm⁻¹ region.[6] The exact position of these bands can provide valuable information about the substitution pattern.

C-N Stretching Vibration

The stretching vibration of the C-N bond in aromatic amines is a strong absorption typically found in the 1335-1250 cm⁻¹ region.[1][7] The aromatic nature of the amine results in this band appearing at a higher frequency compared to aliphatic amines due to the increased bond strength from resonance.

Trifluoromethyl Group Vibrations

The trifluoromethyl (-CF₃) group is known for its very strong and characteristic infrared absorptions due to the C-F stretching vibrations. These bands are typically observed in the broad range of approximately 1350 to 1100 cm⁻¹. The high intensity of these absorptions is a result of the large change in dipole moment during the C-F bond stretching.

Carbon-Halogen Vibrations

The stretching vibrations of the carbon-halogen bonds occur in the lower frequency region of the infrared spectrum. The C-Br stretching vibration is expected to appear in the range of 690-515 cm⁻¹.[6] The C-Cl stretching vibration is anticipated in the 850-550 cm⁻¹ region.[6] These bands can sometimes be difficult to assign definitively due to their presence in the fingerprint region where many other vibrations occur.

Experimental Protocol for Infrared Spectrum Acquisition

To obtain a high-quality infrared spectrum of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline, the following experimental protocol is recommended:

-

Sample Preparation:

-

For solid samples, the KBr pellet method is preferred. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a transparent pellet using a hydraulic press.

-

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

-

Data Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is collected and automatically subtracted from the sample spectrum.

-

-

Data Processing:

-

The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Peak picking algorithms can be used to identify the exact wavenumbers of the absorption maxima.

-

The following diagram illustrates the general workflow for IR spectral analysis.

Caption: General workflow for acquiring and interpreting an infrared spectrum.

Conclusion

The infrared spectrum of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is predicted to be complex, with characteristic absorption bands corresponding to its various functional groups. By carefully analyzing the N-H, aromatic C-H and C=C, C-N, C-F, C-Br, and C-Cl vibrations, a detailed structural confirmation of the molecule can be achieved. This guide provides the foundational knowledge for researchers and scientists to confidently interpret the IR spectrum of this and structurally related compounds, ensuring the integrity and quality of their materials in research and development applications.

References

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

- Kydd, R. A., & Krueger, P. J. (1978). The far-infrared vapor phase spectra of some halosubstituted anilines. The Journal of Chemical Physics, 69(2), 827–834.

- Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

- Wax Studios. (n.d.). Benzene On Ir Spectrum.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- University of Calgary. (n.d.). 5.3.2 Benzene and its derivatives.

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Randle, R. R., & Whiffen, D. H. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society (Resumed), 1311-1313.

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons.

- Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.

- Stuart, B. H. (2004).

- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy (3rd ed.). Academic Press.

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

- Spectrabase. (n.d.). 3-Bromo-2-chloro-aniline.

-

NIST. (n.d.). Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline.

- Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds.

- Michigan State University. (n.d.). Table of Characteristic IR Absorptions.

- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.

- Wikipedia. (n.d.). Infrared spectroscopy correlation table.

- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- Szafran, M., Komasa, A., & Barczynski, P. (2016). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. International Journal of Pharmaceutical and Clinical Research, 8(3), 224-233.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. wax-studios.com [wax-studios.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Physical Properties of N-Trifluoroethylated Anilines: Implications for Research and Drug Development

An in-depth technical guide or whitepaper on the core physical properties of N-trifluoroethylated anilines for researchers, scientists, and drug development professionals.

Introduction